2-fluoro-N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
2-fluoro-N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that features a benzothiazole ring system, a benzamide moiety, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclocondensation of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Benzamide Moiety: This step involves the reaction of the benzothiazole derivative with a benzoyl chloride in the presence of a base.
Formation of the Sulfanyl Linkage: This can be achieved by reacting the intermediate with a suitable thiol compound.
Introduction of the Methoxyanilino Group: This step involves the reaction of the intermediate with 4-methoxyaniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom and the methoxyanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to investigate biological pathways and molecular interactions.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring system is known to interact with various biological targets, potentially inhibiting or modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-anilino-2-(methylsulfanyl)quinazoline: Shares the anilino and sulfanyl groups but has a quinazoline ring instead of a benzothiazole ring.
2-fluoro-N-[2-(4-methoxyanilino)-2-oxoethyl]benzamide: Similar structure but lacks the benzothiazole ring.
Uniqueness
2-fluoro-N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide is unique due to the combination of the benzothiazole ring, the fluorine atom, and the methoxyanilino group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
5803-19-0 |
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Molecular Formula |
C23H18FN3O3S2 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-fluoro-N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C23H18FN3O3S2/c1-30-16-9-6-14(7-10-16)25-21(28)13-31-23-27-19-11-8-15(12-20(19)32-23)26-22(29)17-4-2-3-5-18(17)24/h2-12H,13H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
ZRJAQHUAAMYNJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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